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Cat. No.: B15562894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodamine B is a versatile and widely-used fluorescent dye belonging to the xanthene class.

[1][2] Its robust photophysical properties, including high photostability and a strong absorption

coefficient, make it a valuable tool for a variety of fluorescence microscopy applications.[2]

Rhodamine B is frequently employed as a tracer dye in water and is extensively used in

biotechnology for techniques such as fluorescence microscopy, flow cytometry, and ELISA.[1]

In cellular imaging, it is particularly effective for visualizing specific organelles like mitochondria

and acidic compartments within the endo-lysosomal pathway.[3][4] These application notes

provide detailed protocols for utilizing Rhodamine B in confocal microscopy for both live and

fixed cell imaging.

Photophysical and Chemical Properties
The efficiency and applicability of a fluorophore are determined by its key photophysical

properties. Rhodamine B exhibits favorable characteristics for confocal microscopy, as

summarized in the table below.
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Property Value Solvent/Conditions

Excitation Maximum (λex) ~545 nm Generic

Emission Maximum (λem) ~566 nm Generic

Molar Extinction Coefficient 106,000 cm⁻¹M⁻¹ at 542.8 nm Ethanol

Quantum Yield (Φ) 0.31 - 0.70 Water, Ethanol

Molecular Weight 479.01 g/mol -

Note: Spectral properties and quantum yield can vary depending on the solvent and local

environment.[1]

Key Applications in Confocal Microscopy
Mitochondrial Staining: As a lipophilic cation, Rhodamine B accumulates in mitochondria in

response to their negative membrane potential. This makes it a powerful tool for assessing

mitochondrial health and function.[3][5][6]

Visualization of Acidic Organelles: Rhodamine B can be used to label acidic organelles within

the endosomal/lysosomal system, allowing for the study of endocytosis and other cellular

trafficking pathways.[4]

General Cellular and Tissue Staining: It serves as a general-purpose dye for staining cell

membranes and tissue sections in histological studies.[7]

Bacteriology: In combination with Auramine O, Rhodamine B is used in the auramine-

rhodamine stain to identify acid-fast bacteria, such as Mycobacterium.[1][8]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria
This protocol describes the use of Rhodamine B to assess mitochondrial membrane potential in

living cells.

Materials:
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Rhodamine B powder

Dimethyl sulfoxide (DMSO), anhydrous

Complete cell culture medium appropriate for the cell line

Phosphate-buffered saline (PBS), pH 7.4

Confocal microscope with appropriate laser lines (e.g., 561 nm) and emission filters

Procedure:

Prepare Stock Solution:

Prepare a 1 mM stock solution of Rhodamine B in anhydrous DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light.

Prepare Working Solution:

On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell

culture medium to a final working concentration. The optimal concentration should be

determined empirically but typically ranges from 50 nM to 1 µM. A starting concentration of

100 nM is recommended.

Cell Preparation:

Seed cells on a glass-bottom dish or chamber slide suitable for confocal microscopy.

Allow cells to adhere and grow to the desired confluency (typically 60-80%).

Staining:

Aspirate the existing cell culture medium.

Add the pre-warmed Rhodamine B working solution to the cells.
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Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

Washing:

Aspirate the staining solution.

Gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove

excess dye and reduce background fluorescence.[7]

After the final wash, add fresh pre-warmed culture medium or imaging buffer to the cells.

Imaging:

Immediately transfer the sample to the confocal microscope.

Use a 561 nm laser line for excitation.

Set the emission detection window to capture the fluorescence from Rhodamine B (e.g.,

570-620 nm).[7]

Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while

minimizing phototoxicity.

Acquire images. Changes in fluorescence intensity can be correlated with changes in

mitochondrial membrane potential.

Protocol 2: Staining of Acidic Organelles in Fixed Cells
This protocol is adapted for visualizing acidic compartments like lysosomes and late

endosomes in fixed cells.

Materials:

Rhodamine B powder

DMSO, anhydrous

PBS, pH 7.4
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4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (for permeabilization)

Mounting medium (preferably with an anti-fade agent)

Procedure:

Prepare Solutions:

Prepare a 1 mM Rhodamine B stock solution in DMSO as described in Protocol 1.

Prepare a working solution by diluting the stock solution in PBS to a final concentration of

1-10 µM.

Cell Preparation:

Grow cells on glass coverslips in a petri dish to the desired confluency.

Fixation:

Aspirate the culture medium.

Wash the cells once with PBS.

Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature to fix the cells.

[7][9]

Washing:

Aspirate the fixation solution.

Wash the cells three times with PBS for 5 minutes each to remove residual PFA.[9]

Permeabilization (Optional):

If staining intracellular targets, permeabilize the cells by incubating with 0.1% Triton X-100

in PBS for 5-10 minutes at room temperature.[7]
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Wash the cells three times with PBS for 5 minutes each.

Staining:

Add the Rhodamine B working solution to the fixed cells.

Incubate for 20-30 minutes at room temperature, protected from light.

Washing:

Aspirate the staining solution.

Wash the cells three to five times with PBS to remove unbound dye and minimize

background.[7]

Mounting:

Carefully mount the coverslip onto a glass slide using a drop of anti-fade mounting

medium.[7]

Seal the edges of the coverslip with nail polish and allow it to dry.

Imaging:

Image the sample on a confocal microscope using settings similar to those described in

Protocol 1 (e.g., 561 nm excitation, 570-620 nm emission).

Visualizations
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Caption: General workflow for fixed-cell confocal imaging with Rhodamine B.
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Caption: Uptake and accumulation of Rhodamine B in mitochondria.
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Caption: Decision tree for Rhodamine B staining protocols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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